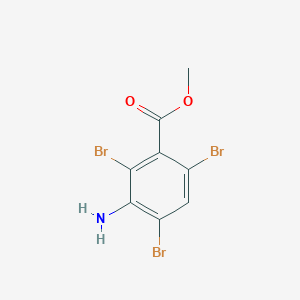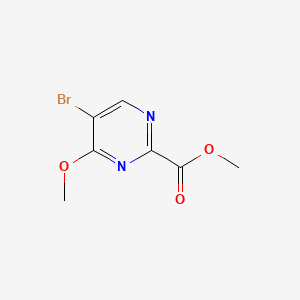
Methyl 3-amino-2,4,6-tribromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-2,4,6-tribromobenzoate is an organic compound with the molecular formula C8H6Br3NO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine atoms at the 2, 4, and 6 positions, and an amino group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2,4,6-tribromobenzoate typically involves the bromination of methyl 3-aminobenzoate. The process can be carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually conducted at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated systems for the addition of bromine and control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2,4,6-tribromobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form derivatives with fewer bromine atoms.
Oxidation Reactions: The amino group can be oxidized to form nitro derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3) are commonly used.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atoms.
Reduction: Products with fewer bromine atoms or fully de-brominated compounds.
Oxidation: Nitro derivatives or other oxidized forms of the compound.
Scientific Research Applications
Methyl 3-amino-2,4,6-tribromobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-amino-2,4,6-tribromobenzoate exerts its effects depends on its interaction with specific molecular targets. The bromine atoms and amino group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact pathways involved may vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-4-hydroxybenzoate
- Methyl 3-aminobenzoate
- Methyl 4-amino-3-bromobenzoate
Uniqueness
Methyl 3-amino-2,4,6-tribromobenzoate is unique due to the presence of three bromine atoms on the benzene ring, which significantly alters its chemical properties compared to other similar compounds
Properties
Molecular Formula |
C8H6Br3NO2 |
|---|---|
Molecular Weight |
387.85 g/mol |
IUPAC Name |
methyl 3-amino-2,4,6-tribromobenzoate |
InChI |
InChI=1S/C8H6Br3NO2/c1-14-8(13)5-3(9)2-4(10)7(12)6(5)11/h2H,12H2,1H3 |
InChI Key |
GKVCKDDWNBHSGN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1Br)Br)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13902315.png)


![benzyl (2S)-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-4-methylpentanoate](/img/structure/B13902327.png)
![(3R)-3-amino-3-[4-(fluoromethoxy)phenyl]propanoic acid](/img/structure/B13902334.png)

![[4-(Methylamino)tetrahydrofuran-3-yl]methanol](/img/structure/B13902336.png)




